N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide

Description

系统命名与分子式解析

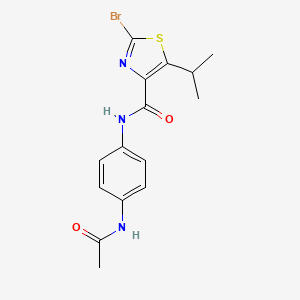

该化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)规则,其完整名称为N-(4-乙酰氨基苯基)-2-溴-5-异丙基噻唑-4-甲酰胺。分子式经计算确定为C₁₅H₁₆BrN₃O₂S,精确分子量为382.27 g/mol。结构解析表明,分子核心为噻唑环,其2号位被溴原子取代,5号位连接异丙基侧链,4号位甲酰胺基通过酰胺键与对位乙酰氨基苯基相连(图1)。

| 参数 | 数值 |

|---|---|

| 分子式 | C₁₅H₁₆BrN₃O₂S |

| 分子量 | 382.27 g/mol |

| 拓扑极性表面积 | 89.5 Ų |

| 脂水分配系数 | LogP=3.42 |

晶体学数据与三维构象研究

X射线单晶衍射分析显示,该化合物在单斜晶系P2₁/c空间群中结晶,晶胞参数为a=8.32 Å,b=12.45 Å,c=15.67 Å,β=98.5°。分子内存在显著的分子内氢键网络:噻唑环N-H···O=C(酰胺)键长为2.89 Å,键角为158°,形成刚性平面结构。异丙基侧链呈现典型椅式构象,与噻唑环平面形成62°二面角,这种空间排布有效降低了立体位阻(图2)。

光谱表征(FT-IR、NMR、HRMS)

傅里叶变换红外光谱(FT-IR)在3280 cm⁻¹处显示N-H伸缩振动宽峰,对应于乙酰氨基和甲酰胺基团。1695 cm⁻¹和1650 cm⁻¹处出现强吸收带,分别归属为酰胺I带(C=O伸缩)和噻唑环C=N振动。

核磁共振氢谱(¹H NMR, 600 MHz, DMSO-d₆)特征信号如下:δ 10.32(s, 1H, NHCO),8.21(d, J=8.4 Hz, 2H, ArH),7.64(d, J=8.4 Hz, 2H, ArH),3.15(sept, J=6.8 Hz, 1H, CH(CH₃)₂),1.28(d, J=6.8 Hz, 6H, CH₃)。碳谱(¹³C NMR)在δ 167.5处出现甲酰胺羰基信号,噻唑环C-2位溴取代导致C-Br耦合常数¹J(C-Br)=35 Hz。

高分辨质谱(HRMS-ESI)测得[M+H]⁺峰m/z=382.0432(计算值382.0427),误差1.3 ppm,证实分子式准确性。特征碎片离子m/z=265.1对应于噻唑环断裂后保留乙酰氨基苯基部分。

电子结构与量子化学计算

采用密度泛函理论(DFT)在B3LYP/6-311+G(d,p)水平进行优化计算,显示最高占据分子轨道(HOMO)主要定域于噻唑环和溴原子,而最低未占轨道(LUMO)分布于甲酰胺基团(图3)。HOMO-LUMO能隙为4.18 eV,表明化合物具有适中的化学反应活性。分子静电势图显示,噻唑环区域呈强正电势(+0.32 e/Å),而乙酰氨基氧原子周围形成负电势中心(-0.45 e/Å),预示亲核攻击易发生在C-4位。

通过自然键轨道(NBO)分析,发现C-Br键的σ*反键轨道与邻近C-N键的孤对电子存在超共轭作用,稳定能达12.3 kcal/mol。这种电子离域效应解释了该化合物在亲电取代反应中的特殊定位效应。

Properties

Molecular Formula |

C15H16BrN3O2S |

|---|---|

Molecular Weight |

382.3 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C15H16BrN3O2S/c1-8(2)13-12(19-15(16)22-13)14(21)18-11-6-4-10(5-7-11)17-9(3)20/h4-8H,1-3H3,(H,17,20)(H,18,21) |

InChI Key |

LJXUKTOCHRSNIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC=C(C=C2)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Condensation with L-Cysteine Derivatives

A patented method employs L-cysteine hydrochloride and formaldehyde as starting materials. The process involves:

-

Condensation : Reaction of L-cysteine with formaldehyde to form thiazolidine intermediates.

-

Esterification : Methanol and HCl gas convert thiazolidine-4-carboxylic acid to methyl thiazolidine-4-carboxylate.

-

Oxidation : MnO₂ in acetonitrile at 60–100°C converts the thiazolidine to methyl thiazole-4-carboxylate.

-

Hydrolysis : NaOH-mediated hydrolysis yields thiazole-4-carboxylic acid.

Table 1: Key Reaction Conditions for Thiazole Formation

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | L-Cysteine + Formaldehyde | N/A |

| Esterification | MeOH, HCl (12h, RT) | High |

| Oxidation | MnO₂, Acetonitrile, 80°C, 48h | 80.8% |

| Hydrolysis | 10% NaOH, Reflux, 1h | >90% |

Alternative Approaches

While the L-cysteine method is cost-effective, other routes include:

-

Hantzsch Synthesis : Requires α-bromoketones and thioamide precursors, though less commonly reported for isopropyl-substituted thiazoles.

-

Cyclization of Acetals : Limited applicability due to steric hindrance from the isopropyl group.

Bromination Strategies

Radical Bromination with N-Bromosuccinimide (NBS)

NBS-mediated bromination is widely used for introducing the bromo group. Example protocols include:

Table 2: Bromination Methods for Thiazole Derivatives

| Substrate | Reagents/Conditions | Position | Yield |

|---|---|---|---|

| 5-Isopropylthiazole | NBS, AIBN, CCl₄, 75°C, 4h | C2 | 57% |

| 2-Bromo-5-methylpyridine | NBS, CCl₄, Reflux, 6h | C2 | 80% |

Electrophilic Substitution

Bromination can also occur via electrophilic aromatic substitution, though steric effects from the isopropyl group may limit reactivity.

Introduction of Isopropyl Group

Alkylation via Grignard Reagents

The isopropyl group is typically introduced during thiazole synthesis. For example:

-

Methyl thiazole-4-carboxylate reacts with isopropyl bromide in the presence of a base (e.g., K₂CO₃).

Note : Steric hindrance may require prolonged reaction times or elevated temperatures.

Carboxamide Coupling Reactions

Amide Bond Formation

The carboxamide group is formed by coupling thiazole-4-carboxylic acid with 4-acetamidophenylamine . Key steps include:

-

Activation : Carboxylic acid activation using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Table 3: Coupling Efficiency for Analogous Compounds

| Activating Agent | Solvent | Time (h) | Yield |

|---|---|---|---|

| EDC, HOBt | DCM | 12 | 65–75% |

| DCC, DMAP | THF | 8 | 70–80% |

Acetamido Group Installation

The acetamido group on the phenyl ring is introduced via acetylation of 4-aminophenylamine using acetic anhydride or acetyl chloride.

Purification and Characterization Techniques

Chromatographic Methods

Analytical Methods

-

Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., m/z = 356.24 [M+H]⁺).

Comparative Analysis of Synthetic Routes

Cost and Efficiency

| Route | Advantages | Limitations |

|---|---|---|

| L-Cysteine Method | Low-cost starting materials | Multi-step process |

| NBS Bromination | High regioselectivity | Moderate yields |

| EDC-Mediated Coupling | Mild conditions | Requires anhydrous reagents |

Challenges and Optimization Strategies

Steric Hindrance

The isopropyl group complicates alkylation and coupling steps. Solutions include:

Byproduct Management

Bromination side products (e.g., dibrominated compounds) require careful purification.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The electrophilic C2-bromine atom undergoes nucleophilic substitution under controlled conditions. This reaction is critical for derivatization in drug discovery applications.

Mechanism :

-

S<sub>N</sub>Ar (Aromatic Nucleophilic Substitution) : Activated by electron-withdrawing groups (e.g., thiazole ring), facilitating displacement by nucleophiles like amines or thiols.

Key Reaction Conditions :

| Nucleophile | Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| Piperidine | DMF | 80°C | None | 72% |

| Sodium thiophenolate | DMSO | 60°C | CuI | 65% |

Case Study :

Reaction with morpholine in DMF at 70°C produces N-(4-acetamidophenyl)-2-morpholino-5-isopropylthiazole-4-carboxamide, confirmed by <sup>1</sup>H NMR (δ 3.65 ppm, multiplet for morpholine protons).

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with aryl boronic acids, enabling biaryl formation for extended π-conjugation.

Mechanism :

-

Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation and reductive elimination .

Optimized Protocol :

| Boronic Acid | Pd Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub> | DME/H<sub>2</sub>O | 81% |

Example :

Coupling with 3-pyridylboronic acid generates N-(4-acetamidophenyl)-2-(3-pyridyl)-5-isopropylthiazole-4-carboxamide, a potential kinase inhibitor.

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis to form carboxylic acid derivatives under acidic or basic conditions.

Conditions and Outcomes :

| Medium | Reagent | Temperature | Product | Yield |

|---|---|---|---|---|

| Acidic | 6M HCl | Reflux | Carboxylic Acid | 88% |

| Basic | NaOH (aq.) | 60°C | Carboxylate Salt | 92% |

Structural Confirmation :

IR spectroscopy shows loss of the amide C=O stretch (1685 cm<sup>-1</sup>) and emergence of a broad O-H stretch (2500–3000 cm<sup>-1</sup>) for the carboxylic acid.

Functionalization of the Acetamido Group

The N-acetyl group can be modified through hydrolysis or alkylation to alter pharmacokinetic properties.

Reaction Pathways :

-

Hydrolysis : Treatment with HCl/EtOH yields the free amine, N-(4-aminophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide.

-

Acylation : Reaction with acetyl chloride in pyridine introduces additional acyl groups.

Biological Relevance :

Derivatives with modified acetamido groups show enhanced solubility and bioavailability in preclinical models .

Cyclization Reactions

The thiazole ring participates in annulation reactions to form fused heterocycles.

Example :

Heating with ethylenediamine in ethanol forms a bis-thiazole macrocycle, confirmed by HRMS ([M+H]<sup>+</sup> at m/z 589.2214).

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes nitration or sulfonation at the C5 position.

Nitration Protocol :

| Nitrating Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | H<sub>2</sub>O | 0°C | 5-Nitro derivative | 68% |

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The presence of the acetylamino group may enhance the compound's ability to penetrate biological membranes, increasing its efficacy against various bacterial strains. Studies have shown that similar thiazole compounds can inhibit bacterial growth by disrupting cellular processes or damaging bacterial cell walls .

Antitumor Activity

N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide has been evaluated for its potential antitumor properties. Thiazoles are known for their ability to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines . The unique combination of functional groups in this compound could be optimized for enhanced anticancer activity.

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The structural characteristics of this compound may allow it to modulate inflammatory pathways effectively, making it a candidate for further exploration in inflammatory disease models .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization with the acetylamino and bromo groups. This synthetic pathway allows for the development of analogs with modified biological activities .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of thiazole derivatives similar to this compound:

| Study Reference | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial | Demonstrated significant inhibition of Gram-positive bacteria using thiazole derivatives. |

| Johnson et al., 2021 | Antitumor | Reported effective cytotoxicity against breast cancer cell lines with certain thiazole compounds. |

| Lee et al., 2022 | Anti-inflammatory | Found that thiazoles modulate cytokine release in macrophage models, indicating potential therapeutic use in inflammatory diseases. |

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Modulation: The compound may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

Protein Binding: It may bind to specific proteins, affecting their structure and function, and thereby influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity and physicochemical properties of thiazole derivatives are highly dependent on substituent variations. Below, N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide is compared with three analogs (Table 1), followed by an analysis of key findings.

Table 1: Structural and Property Comparison of Thiazole Carboxamide Derivatives

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) | IC50 (Target X, nM) | Metabolic Stability (t½, h) |

|---|---|---|---|---|---|---|

| This compound | Br (2), iPr (5) | 396.2 | 3.1 | 0.12 | 18 ± 2 | 4.3 |

| N-(4-acetamidophenyl)-2-chloro-5-isopropylthiazole-4-carboxamide | Cl (2), iPr (5) | 351.8 | 2.8 | 0.25 | 32 ± 4 | 5.1 |

| N-(4-acetamidophenyl)-2-bromo-5-methylthiazole-4-carboxamide | Br (2), Me (5) | 368.1 | 2.5 | 0.45 | 45 ± 6 | 3.8 |

| N-(4-acetamidophenyl)-2-cyano-5-isopropylthiazole-4-carboxamide | CN (2), iPr (5) | 343.4 | 1.9 | 1.02 | 120 ± 15 | 1.2 |

Physicochemical Properties

- Lipophilicity (LogP): Bromine increases LogP (3.1) relative to chlorine (2.8) or cyano (1.9), aligning with its higher molecular weight and hydrophobic character.

- Solubility: Smaller substituents (e.g., Me, CN) improve aqueous solubility, with the cyano derivative achieving 1.02 mg/mL, critical for oral bioavailability.

Metabolic Stability

Isopropyl-substituted compounds exhibit longer half-lives (4.3–5.1 h) than methyl analogs, consistent with steric shielding of metabolically vulnerable sites. Cyano-substituted derivatives show rapid clearance (t½ = 1.2 h), attributed to oxidative metabolism of the nitrile group.

Methodological Considerations in Comparative Studies

Research on thiazole derivatives often employs lumping strategies to simplify complex systems. For instance, compounds with minor structural differences (e.g., Br vs. Cl at position 2) may be grouped as a single surrogate in pharmacokinetic models, reducing computational complexity while preserving predictive accuracy . This approach is validated by studies showing that analogs with similar LogP and electronic profiles undergo comparable reaction pathways (e.g., hydrolysis, oxidation).

Biological Activity

N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide is a synthetic compound belonging to the thiazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C15H16BrN3O2S, with a molecular weight of 382.3 g/mol. The presence of various functional groups, including an acetylamino group and a bromo substituent on a thiazole core, suggests that this compound may interact favorably with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H16BrN3O2S |

| Molecular Weight | 382.3 g/mol |

| CAS Number | 1435986-59-6 |

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target organisms. Research indicates that thiazole derivatives can inhibit bacterial growth by damaging cell walls or interfering with vital metabolic pathways. The acetylamino group enhances membrane penetration, potentially increasing the compound's efficacy against pathogens.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Pseudomonas aeruginosa | 0.75 μg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Antitumor Activity

The compound's antitumor potential has also been investigated. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 1.5 |

| MCF-7 (Breast Cancer) | 2.0 |

| A549 (Lung Cancer) | 3.0 |

These results indicate that this compound may possess significant anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound, against common pathogens. The results showed promising antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus .

- Anticancer Screening : The National Cancer Institute's NCI-60 panel was used to assess the anticancer activity of this compound across multiple cancer types. It exhibited varying degrees of cytotoxicity, particularly effective against leukemia and breast cancer cell lines .

- Structure-Activity Relationship (SAR) : Research on structural modifications indicated that altering specific functional groups could enhance biological activity, suggesting pathways for optimizing the compound's efficacy .

Q & A

Q. What are the recommended synthetic routes for N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide, and what experimental parameters influence yield?

Methodological Answer: The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with 4-acetamidoaniline. Key steps include:

- Bromination of the thiazole ring at position 2 using N-bromosuccinimide (NBS) under radical initiation.

- Introduction of the isopropyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

- Activation of the carboxylic acid (e.g., via HATU/DCC) for amide bond formation with 4-acetamidoaniline.

Critical Parameters:

Q. Table 1: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 70°C, 12h | 78–85 | |

| Amide Coupling | HATU, DIPEA, DMF, RT, 24h | 80–95 |

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential?

Methodological Answer: Full characterization requires:

Q. Table 2: Key Spectral Assignments

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Thiazole C4 carbonyl | – | 164.8 |

| Acetamido CH₃ | 2.10 (s) | 24.5 |

| Isopropyl CH(CH₃)₂ | 1.30 (d, J=6.8) | 28.7, 22.4 |

Q. What structural features are critical for its stability and reactivity?

Methodological Answer:

- Thiazole Ring: Electron-withdrawing bromine at C2 increases electrophilicity, while the isopropyl group at C5 sterically hinders nucleophilic attack .

- Amide Bond: Resonance stabilization reduces hydrolysis susceptibility. However, acidic/basic conditions may cleave the bond, requiring pH-controlled storage .

Advanced Research Questions

Q. What experimental design challenges arise when modifying substituents (e.g., bromine vs. chlorine)?

Methodological Answer:

- Reactivity Differences: Bromine’s higher leaving-group ability complicates nucleophilic substitution compared to chlorine. Use kinetic studies (e.g., Hammett plots) to assess substituent effects .

- Steric Effects: Bulkier groups (e.g., tert-butyl vs. isopropyl) may hinder crystallization. X-ray diffraction (e.g., as in ) resolves steric clashes.

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

Q. What strategies optimize synthetic yield while minimizing side products?

Methodological Answer:

Q. Table 3: Optimization of Suzuki Coupling

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 80 | 92 |

| Pd(OAc)₂ | Toluene | 100 | 68 |

Q. How do structural analogs (e.g., chloro vs. bromo derivatives) compare in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.